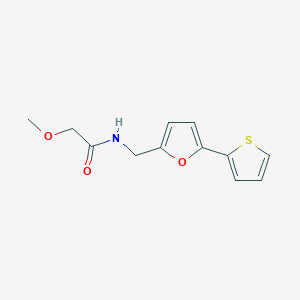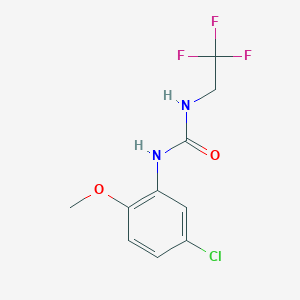
1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea, also known as A771726, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of selective immunosuppressive drugs and has been shown to have promising results in the treatment of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis.
Wirkmechanismus
1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea selectively inhibits the activation and proliferation of T cells by blocking the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. T cells require pyrimidine nucleotides for their proliferation and activation, and the inhibition of DHODH by 1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea leads to a reduction in pyrimidine nucleotide synthesis and subsequently, T cell proliferation and activation.
Biochemical and Physiological Effects
1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea has been shown to have potent immunosuppressive effects and can selectively inhibit the activation and proliferation of T cells. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. 1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea has been shown to have a good safety profile and is well-tolerated in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea has several advantages as a research tool. It is a potent and selective inhibitor of DHODH and can be used to study the role of DHODH in T cell proliferation and activation. 1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea has also been shown to have anti-inflammatory properties and can be used to study the mechanisms of inflammation and the role of pro-inflammatory cytokines in disease pathogenesis.
One limitation of 1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea is its selectivity for DHODH. While this selectivity is advantageous for studying the role of DHODH in T cell proliferation and activation, it may limit its use in studying other pathways that are involved in disease pathogenesis. Additionally, 1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea has been shown to have a narrow therapeutic window, which may limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for the study of 1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea. One area of research is the development of more potent and selective DHODH inhibitors that can be used to study the role of DHODH in disease pathogenesis. Another area of research is the identification of biomarkers that can be used to predict the response to 1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea in patients with autoimmune diseases. Additionally, the use of 1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea in combination with other immunosuppressive drugs may be explored to enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea involves a multistep process that includes the reaction of 5-chloro-2-methoxyaniline with trifluoroacetic anhydride and triethylamine to form the intermediate 1-(5-chloro-2-methoxyphenyl)-3-trifluoroacetylurea. This intermediate is then reacted with ethyl chloroformate to yield the final product, 1-(5-chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases. It has been shown to selectively inhibit the activation and proliferation of T cells, which are involved in the pathogenesis of autoimmune diseases. 1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines such as interleukin-2 and interferon-gamma.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O2/c1-18-8-3-2-6(11)4-7(8)16-9(17)15-5-10(12,13)14/h2-4H,5H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXQAJJYTSKALE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Methylthio)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2542220.png)
![2-Amino-1-[2-(2-fluoroethyl)pyrazol-3-yl]ethanol](/img/structure/B2542221.png)

![8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2542223.png)
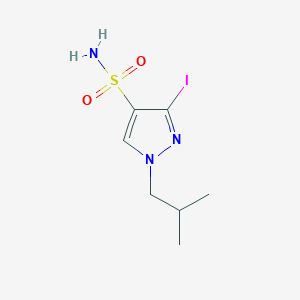
![4-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2542225.png)
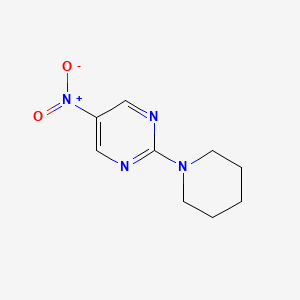
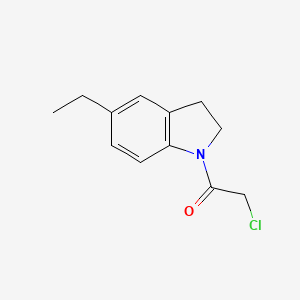
![5-Bromo-[1,3]oxazolo[5,4-b]pyridin-2-amine](/img/structure/B2542232.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B2542234.png)
![5-(3-methoxypropyl)-7-(4-methylpiperidine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2542235.png)
![1,3-bis[(2H-1,3-benzodioxol-5-yl)methyl]urea](/img/structure/B2542237.png)
![4-Methyl-N-[(1-methylimidazol-2-yl)methyl]-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B2542239.png)
